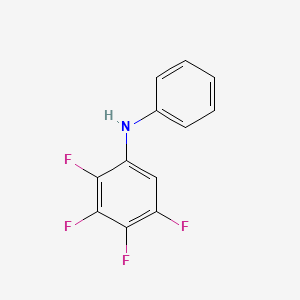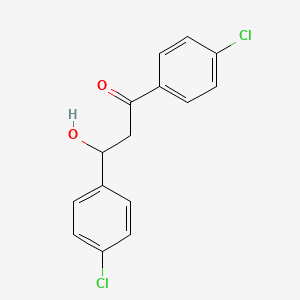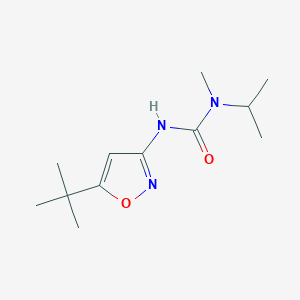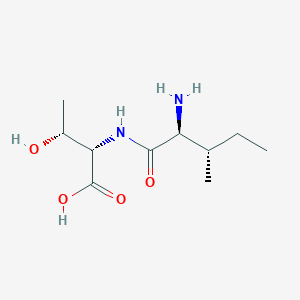
L-Isoleucyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucyl-L-threonine is a dipeptide composed of the amino acids L-isoleucine and L-threonine. Dipeptides are organic compounds formed by the linkage of two amino acids via a peptide bond. This compound is of interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Isoleucyl-L-threonine can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be modified to overproduce L-isoleucine and L-threonine, which are then chemically or enzymatically linked to form the dipeptide .
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to yield the constituent amino acids.
Oxidation and Reduction: Modifying the side chains of the amino acids.
Substitution: Replacing functional groups on the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The primary products of these reactions are the individual amino acids, L-isoleucine and L-threonine, or their modified forms depending on the reaction conditions .
Applications De Recherche Scientifique
L-Isoleucyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and metabolism.
Medicine: Potential therapeutic applications due to its involvement in metabolic pathways.
Industry: Utilized in the production of specialized peptides and proteins.
Mécanisme D'action
The mechanism of action of L-Isoleucyl-L-threonine involves its incorporation into proteins and peptides. It interacts with various enzymes and receptors, influencing metabolic pathways. The specific molecular targets and pathways depend on the biological context in which the dipeptide is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Valyl-L-threonine
- L-Leucyl-L-threonine
- L-Isoleucyl-L-serine
Uniqueness
L-Isoleucyl-L-threonine is unique due to the specific properties imparted by the side chains of L-isoleucine and L-threonine. These properties can influence the dipeptide’s solubility, stability, and reactivity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
59652-61-8 |
|---|---|
Formule moléculaire |
C10H20N2O4 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-4-5(2)7(11)9(14)12-8(6(3)13)10(15)16/h5-8,13H,4,11H2,1-3H3,(H,12,14)(H,15,16)/t5-,6+,7-,8-/m0/s1 |
Clé InChI |
DRCKHKZYDLJYFQ-YWIQKCBGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



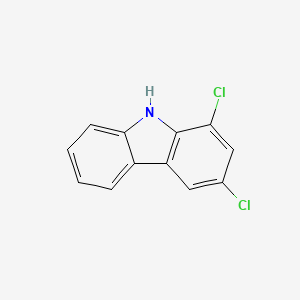
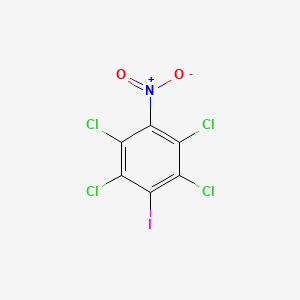
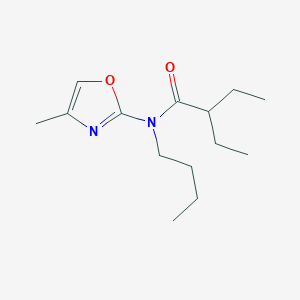
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
